3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine
Overview
Description
3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine, commonly known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. DMPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
DMPP activates nAChRs by binding to the receptor's agonist-binding site, which results in the opening of the ion channel and the influx of cations into the cell. This process leads to depolarization of the cell membrane and the initiation of an action potential. DMPP has been shown to have a high affinity for alpha7 nAChRs, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. DMPP has been used to study the effects of nAChR activation on synaptic plasticity, learning, and memory. DMPP has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments, including its high potency and selectivity for nAChRs, its ability to activate both central and peripheral nAChRs, and its relatively low toxicity. However, DMPP has some limitations, including its short half-life and the potential for desensitization of nAChRs with prolonged exposure.
Future Directions
DMPP has the potential for various future applications in scientific research, including the development of new drugs for the treatment of neurological and psychiatric disorders, the study of the role of nAChRs in cancer and immune system function, and the development of new tools for the modulation of nAChR activity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMPP.
Scientific Research Applications
DMPP has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. DMPP has been used to study the function and regulation of nAChRs, as well as their role in various physiological and pathological processes.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-5-7-16(8-6-12)20-15(4)17(19)18-10-13(2)9-14(3)11-18/h5-8,13-15H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXSDKKHIFZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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